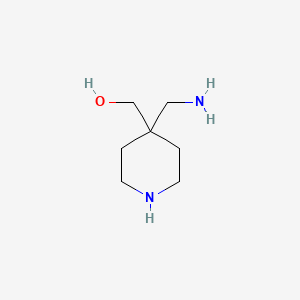

4-(aminomethyl)-4-Piperidinemethanol

Description

Contextualization of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, represents one of the most significant structural motifs in the field of medicinal chemistry. nih.gov This scaffold is considered a "privileged" structure, as it is a cornerstone in the design of numerous therapeutic agents and is found in a vast array of natural alkaloids and synthetic pharmaceuticals. nih.govarizona.edu The prevalence of the piperidine nucleus is demonstrated by its presence in over twenty classes of pharmaceuticals and a multitude of commercialized drugs. nih.govarizona.edu

The structural and physicochemical properties of the piperidine ring—such as its basicity, conformational flexibility, and ability to engage in hydrogen bonding—make it an ideal building block for constructing molecules with specific biological activities. nih.gov Consequently, piperidine derivatives have been successfully developed for a wide spectrum of therapeutic applications. Research has shown these compounds to be effective as anticancer, antiviral, antimalarial, antimicrobial, antihypertensive, analgesic, anti-inflammatory, and antipsychotic agents. researchgate.net The continuous exploration of new synthetic methodologies and the biological evaluation of novel piperidine-based compounds remain a highly active area of modern chemical and pharmaceutical science. nih.gov

Significance of 4-(aminomethyl)-4-Piperidinemethanol as a Research Subject

4-(aminomethyl)-4-Piperidinemethanol is a unique bifunctional molecule that holds considerable significance as a versatile scaffold in synthetic and medicinal chemistry. Its structure is characterized by a piperidine ring with two distinct functional groups, an aminomethyl (-CH2NH2) and a hydroxymethyl (-CH2OH), attached to the same carbon atom at the 4-position. This 4,4-disubstituted pattern is a key area of investigation in drug discovery, with studies demonstrating that this arrangement can lead to compounds with potent biological activities, including analgesic properties, and efficacy as inhibitors of HIV-1 and the influenza virus. acs.orgresearcher.lifenih.gov

The primary significance of 4-(aminomethyl)-4-Piperidinemethanol lies in its bifunctionality. The presence of both a primary amine and a primary alcohol allows for selective or sequential chemical modifications. This feature enables the synthesis of diverse molecular libraries through reactions such as acylation, alkylation, sulfonation of the amine, and esterification or etherification of the alcohol. This versatility makes the compound an attractive starting point for developing new chemical entities. While direct research on the unprotected compound is limited, its value as a synthetic intermediate is highlighted by the use of its protected analogue, 1-Boc-4-amino-4-(hydroxymethyl)piperidine, in synthetic chemistry. sigmaaldrich.com This underscores the utility of the core 4-amino-4-hydroxymethyl scaffold in constructing more complex molecular architectures for pharmaceutical research.

Below is a table detailing the computed chemical properties of 4-(aminomethyl)-4-Piperidinemethanol.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| IUPAC Name | (4-(aminomethyl)piperidin-4-yl)methanol |

| Topological Polar Surface Area | 58.3 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Note: Properties are computationally derived. |

Scope and Research Objectives for 4-(aminomethyl)-4-Piperidinemethanol Studies

The unique structural features of 4-(aminomethyl)-4-Piperidinemethanol define a clear scope and set of objectives for its potential research applications, primarily centered on its use as a foundational building block in drug discovery and materials science.

Key Research Objectives:

Synthesis of Novel Chemical Libraries: A primary objective would be to utilize the compound as a scaffold to generate large libraries of derivatives. Research efforts would focus on exploiting the dual reactivity of the amine and alcohol functional groups to introduce a wide range of substituents, thereby exploring a broad chemical space. mdpi.com

Exploration of Biological Activity: Given the established pharmacological importance of 4,4-disubstituted piperidines, a central goal would be to screen the synthesized derivatives for various biological activities. acs.orgresearcher.lifenih.gov Based on existing literature, promising therapeutic areas for investigation include antiviral (specifically anti-influenza), anticancer, and central nervous system disorders. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how different chemical modifications on the aminomethyl and hydroxymethyl groups influence biological efficacy would be a crucial objective. Such SAR studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance potency and selectivity. researchgate.net

Development of Bifunctional Linkers: The distinct functional groups at opposite ends of a relatively rigid core make this molecule a candidate for development as a linker or spacer. Research could explore its application in creating bifunctional molecules, such as stimulus-responsive linkers for antibody-drug conjugates or probes for studying biological systems, which is a growing area of chemical biology. acs.org

The research scope for 4-(aminomethyl)-4-Piperidinemethanol is thus focused on leveraging its unique bifunctional nature to synthesize novel compounds and systematically evaluate them for potential therapeutic applications, contributing to the broader field of piperidine-based drug discovery.

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-5-7(6-10)1-3-9-4-2-7/h9-10H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOQATLCEPNHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291589 | |

| Record name | 4-(Aminomethyl)-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162686-55-7 | |

| Record name | 4-(Aminomethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162686-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminomethyl 4 Piperidinemethanol

Retrosynthetic Analysis of 4-(aminomethyl)-4-Piperidinemethanol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 4-(aminomethyl)-4-Piperidinemethanol, the primary disconnections can be made at the C-N and C-C bonds attached to the C4 position of the piperidine (B6355638) ring.

A logical retrosynthetic approach would involve the disconnection of the aminomethyl and hydroxymethyl groups, leading back to a 4,4-disubstituted piperidine precursor. One plausible strategy begins with disconnecting the C-N bond of the primary amine, suggesting a precursor with a functional group that can be converted to an amine, such as a nitrile or an azide (B81097). This leads to a 4-cyano-4-hydroxymethylpiperidine intermediate. Further disconnection of the hydroxymethyl group could point towards a 4-cyanopiperidine (B19701) derivative.

Alternatively, a retrosynthetic pathway could involve the simultaneous formation of the two functional groups from a common precursor. For instance, a spiro-epoxide at the C4 position of the piperidine ring could be a key intermediate. Nucleophilic ring-opening of this epoxide with an amine source, such as ammonia (B1221849), would introduce the aminomethyl and hydroxyl functionalities in a single step. nih.govmdma.ch Another approach could start from a precursor already containing a nitrogen and a carbon at the C4 position, such as 4-amino-4-piperidinecarboxylic acid. The simultaneous reduction of the carboxylic acid and the protection of the amino groups would be a key transformation in the forward synthesis.

Classical Synthetic Routes to 4-(aminomethyl)-4-Piperidinemethanol

Classical approaches to the synthesis of 4-(aminomethyl)-4-Piperidinemethanol often involve multi-step sequences starting from readily available piperidine derivatives. These routes typically rely on the sequential introduction of the aminomethyl and hydroxymethyl groups at the C4 position, often utilizing protecting group strategies to ensure selectivity.

Multi-step Synthesis Approaches

A common multi-step synthesis could commence from a protected 4-piperidone (B1582916) derivative, such as 1-Boc-4-piperidone. The introduction of the two functional groups at the C4 position can be achieved through various methods. One such method involves the Strecker synthesis, where the piperidone is reacted with cyanide and ammonia to form an α-aminonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid would yield a protected 4-amino-4-piperidinecarboxylic acid. This intermediate can then be reduced to the target compound.

Another multi-step approach could involve the formation of a cyanohydrin at the C4 position of 1-Boc-4-piperidone, followed by conversion of the hydroxyl group to a leaving group and subsequent displacement with an azide. Reduction of both the nitrile and azide groups would then yield the desired product after deprotection.

A particularly relevant synthetic intermediate is tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. chemdad.comchemicalbook.comguidechem.com The synthesis of this precursor would logically be followed by the removal of the Boc (tert-butoxycarbonyl) protecting group to yield 4-(aminomethyl)-4-Piperidinemethanol. The synthesis of this key intermediate can be envisioned starting from 1-Boc-4-piperidone.

| Step | Reaction | Reagents and Conditions |

| 1 | Cyanohydrin formation | 1-Boc-4-piperidone, NaCN, H2O |

| 2 | Conversion to α-aminonitrile | (Intermediate from step 1), NH3 |

| 3 | Hydrolysis of nitrile | (Intermediate from step 2), Acid or base hydrolysis |

| 4 | Esterification | (Intermediate from step 3), Alcohol, Acid catalyst |

| 5 | Reduction of ester | (Intermediate from step 4), LiAlH4 or other reducing agents |

| 6 | Deprotection | (Intermediate from step 5), TFA or HCl |

Key Precursors and Intermediates in 4-(aminomethyl)-4-Piperidinemethanol Synthesis

Table of Key Precursors and Intermediates

| Compound Name | Chemical Structure | Role in Synthesis |

| 1-Boc-4-piperidone | A common starting material allowing for controlled functionalization of the piperidine ring. | |

| 4-Amino-4-piperidinecarboxylic acid | A key intermediate where both nitrogen and a carboxyl group are present at the C4 position. nih.govchemdad.com | |

| tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | A late-stage protected intermediate that requires only deprotection to yield the final product. chemdad.comchemicalbook.comguidechem.com | |

| 1-Boc-4-cyano-4-hydroxypiperidine | An intermediate that can be further functionalized to introduce the aminomethyl group. |

Modern Advancements in 4-(aminomethyl)-4-Piperidinemethanol Synthesis

Recent advancements in synthetic organic chemistry offer more efficient and selective methods for the preparation of complex molecules like 4-(aminomethyl)-4-Piperidinemethanol. These modern approaches often involve the use of catalysis and stereoselective strategies to improve yields and reduce the number of synthetic steps.

Catalytic Methods in 4-(aminomethyl)-4-Piperidinemethanol Formation

Catalytic methods can be employed at various stages of the synthesis. For instance, the reduction of a nitrile or a carboxylic acid precursor can be achieved with high efficiency using catalytic hydrogenation. google.com Catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel are commonly used for such transformations. The chemoselective reduction of a nitrile in the presence of other functional groups can be achieved by careful selection of the catalyst and reaction conditions.

Reductive amination is another powerful catalytic method that could be applied. dtic.milorganic-chemistry.orgcrossref.orgresearchgate.netnih.gov For example, a precursor containing a ketone at the C4 position and a hydroxymethyl group could be reductively aminated with ammonia or a protected amine source to introduce the aminomethyl group.

Stereoselective Synthesis Strategies for 4-(aminomethyl)-4-Piperidinemethanol Isomers

While 4-(aminomethyl)-4-Piperidinemethanol itself is an achiral molecule, stereoselective synthesis strategies are crucial when dealing with substituted piperidine derivatives that may contain chiral centers. The principles of stereoselective synthesis can be applied to control the spatial arrangement of substituents on the piperidine ring. acs.orgnih.govthieme-connect.com

For instance, if a chiral center were to be introduced at a different position on the piperidine ring, asymmetric catalysis could be employed. Chiral catalysts can be used in hydrogenation or other reduction steps to favor the formation of one enantiomer over the other. Furthermore, the use of chiral auxiliaries attached to the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions. The development of stereoselective methods for the synthesis of piperidine scaffolds is an active area of research with significant implications for the preparation of enantiomerically pure pharmaceutical compounds. nih.gov

Green Chemistry Principles in 4-(aminomethyl)-4-Piperidinemethanol Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like 4-(aminomethyl)-4-piperidinemethanol is an area of increasing focus, driven by the need for more sustainable and environmentally benign chemical manufacturing processes. While specific literature detailing green synthetic routes exclusively for 4-(aminomethyl)-4-piperidinemethanol is not extensively available, the principles of green chemistry can be applied to its plausible synthetic pathways, drawing from established methodologies for related piperidine derivatives. Key areas of improvement include the use of catalytic reductions, biocatalysis, and the exploration of renewable feedstocks.

A significant advancement in the green synthesis of piperidines involves the move away from stoichiometric reducing agents, such as lithium aluminum hydride, towards catalytic hydrogenation. The synthesis of 4-(aminomethyl)-4-piperidinemethanol can be envisaged from a precursor like 4-cyano-4-piperidinemethanol. Traditional reductions of nitriles often employ metal hydrides, which generate significant amounts of waste. A greener alternative is the catalytic hydrogenation of the nitrile group using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. This method offers high atom economy, as the only byproduct is typically water, and the catalyst can often be recovered and reused.

Another key principle of green chemistry is the use of renewable starting materials. Research into the production of piperidine derivatives from bio-renewable sources is gaining traction. For instance, a method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been developed. rsc.orgresearchgate.net This approach utilizes a selective hydrogenolysis process, highlighting the potential for developing synthetic routes to 4-(aminomethyl)-4-piperidinemethanol that begin with biomass-derived feedstocks, thereby reducing the reliance on petrochemical sources.

Biocatalysis represents a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. mdpi.com For the synthesis of complex piperidine derivatives, enzymatic processes can be employed. chemistryviews.orgrsc.org For example, transaminases could potentially be used for the conversion of a ketone precursor to an amine, offering a more environmentally friendly alternative to traditional reductive amination methods that may use hazardous reagents. While specific enzymes for the synthesis of 4-(aminomethyl)-4-piperidinemethanol have not been reported, the broader success of biocatalysis in producing chiral amines and alcohols suggests its applicability. mdpi.comrsc.org

The choice of solvent is another critical aspect of green chemistry. Many traditional organic syntheses employ volatile and often toxic organic solvents. The development of reactions in greener solvents such as water, ethanol, or even solvent-free conditions is a primary goal. For the synthesis of piperidines, water-mediated intramolecular cyclization reactions have been reported, demonstrating the feasibility of reducing the reliance on hazardous organic solvents. nih.gov

The following table summarizes some of the green chemistry principles and their potential application in the synthesis of 4-(aminomethyl)-4-piperidinemethanol:

| Green Chemistry Principle | Application in 4-(aminomethyl)-4-Piperidinemethanol Synthesis | Potential Advantages |

|---|---|---|

| Catalysis | Use of heterogeneous catalysts (e.g., Pd/C, Raney Ni) for the hydrogenation of a nitrile precursor (4-cyano-4-piperidinemethanol). | Higher atom economy, reduced waste, catalyst reusability. |

| Renewable Feedstocks | Exploration of synthetic pathways starting from biomass-derived materials, analogous to the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan. rsc.orgresearchgate.net | Reduced dependence on fossil fuels, utilization of sustainable resources. |

| Biocatalysis | Employing enzymes such as transaminases for the introduction of the aminomethyl group, or lipases for resolution of chiral intermediates. chemistryviews.orgrsc.org | High selectivity (enantio- and regioselectivity), mild reaction conditions (ambient temperature and pressure), reduced byproducts. mdpi.com |

| Safer Solvents | Conducting reaction steps in water or other environmentally benign solvents. nih.gov | Reduced toxicity and environmental impact, improved process safety. |

Derivatization and Functionalization Strategies of 4 Aminomethyl 4 Piperidinemethanol

Functional Group Reactivity Analysis of 4-(aminomethyl)-4-Piperidinemethanol

The chemical behavior of 4-(aminomethyl)-4-piperidinemethanol is dictated by the interplay of its three functional groups. Each group possesses a characteristic reactivity profile that can be selectively targeted under specific reaction conditions.

Reactivity of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. solubilityofthings.com This high nucleophilicity makes it a primary site for various chemical transformations. It readily participates in nucleophilic substitution and addition reactions. Common derivatizations include acylation with acyl chlorides or carboxylic acids to form stable amide bonds, a fundamental linkage in numerous biologically active molecules. google.comnih.gov Furthermore, the aminomethyl group can undergo alkylation with alkyl halides and is susceptible to reductive amination with aldehydes or ketones. solubilityofthings.com The reactivity of this group is central to its utility as a scaffold for building more complex molecular structures. chemicalbook.com

Reactivity of the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring also functions as a nucleophile and a base. Its reactivity is generally less than that of the primary aminomethyl group due to greater steric hindrance. However, it can be readily functionalized through N-alkylation and N-acylation. N-alkylation is typically achieved by reacting the piperidine nitrogen with alkyl halides, often in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net N-acylation can be performed using acylating agents such as acyl chlorides or anhydrides to yield N-acylpiperidine derivatives. The selection of appropriate reagents and reaction conditions allows for the selective modification of the piperidine nitrogen. nih.govresearchgate.net

Reactivity of the Piperidinemethanol Hydroxyl Group

The primary hydroxyl group (-CH₂OH) in 4-(aminomethyl)-4-piperidinemethanol behaves as a typical primary alcohol. It can participate in a variety of reactions, including oxidation, esterification, and etherification. masterorganicchemistry.com Oxidation under controlled conditions can convert the primary alcohol into an aldehyde or further into a carboxylic acid. For instance, oxidation of the 4-hydroxy group to the corresponding ketone has been noted in related 4-substituted piperidine derivatives. researchgate.net Esterification can be accomplished by reacting the hydroxyl group with carboxylic acids or their derivatives, such as acyl chlorides, often under acidic catalysis. The hydroxyl group can also be converted into an ether through reactions like the Williamson ether synthesis. The reactivity of this group adds another dimension to the functionalization potential of the parent molecule. sigmaaldrich.com

| Functional Group | Class of Reaction | Reagent Class | Resulting Moiety |

| Aminomethyl (-CH₂NH₂) (Primary Amine) | Acylation | Acyl Chlorides, Carboxylic Acids | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | |

| Piperidine (-NH-) (Secondary Amine) | N-Alkylation | Alkyl Halides, Sulfonates | Tertiary Amine |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Piperidine (Amide) | |

| Aza-Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Adduct | |

| Hydroxyl (-OH) (Primary Alcohol) | Esterification | Carboxylic Acids, Acyl Chlorides | Ester |

| Oxidation | Oxidizing Agents | Aldehyde, Carboxylic Acid | |

| Etherification | Alkyl Halides (with base) | Ether |

Synthesis of Novel 4-(aminomethyl)-4-Piperidinemethanol Analogues

The differential reactivity of the functional groups in 4-(aminomethyl)-4-piperidinemethanol allows for the systematic synthesis of a diverse range of analogues. By employing protective group strategies and carefully controlling reaction conditions, chemists can achieve selective derivatization at the desired positions.

N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common target for modification to introduce various substituents, thereby modulating the physicochemical properties of the molecule.

N-Alkylation: This is a fundamental transformation for synthesizing N-substituted piperidines. The reaction typically involves treating the piperidine derivative with an alkylating agent, such as an alkyl bromide or iodide, in a suitable solvent like acetonitrile or dimethylformamide (DMF). researchgate.net The presence of a base, for example, potassium carbonate or sodium hydride, is often required to scavenge the acid produced during the reaction. researchgate.net Two-carbon elongation products have been obtained by alkylation with reagents like bromoacetonitrile and 2-iodoethanol. researchgate.net Aza-Michael reactions with activated alkenes such as acrylonitrile also serve as a method for N-alkylation. researchgate.net

N-Acylation: The introduction of an acyl group onto the piperidine nitrogen is another key derivatization strategy. This is generally accomplished by reacting the piperidine with an acyl chloride or acid anhydride. researchgate.net A wide variety of N-acyl derivatives can be synthesized, including N-benzoyl, N-adamantanoyl, and N-diphenylacetyl analogues, by using the corresponding acylating agent. nih.gov This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid byproduct. google.com

Amide and Amine Derivatization of the Aminomethyl Group

The primary amine of the aminomethyl group is highly reactive and serves as a key handle for introducing diverse functionalities, particularly through the formation of amides and substituted amines.

Amide Derivatization: Amide bond formation is one of the most common derivatizations of the aminomethyl group. This can be achieved by reacting the amine with a carboxylic acid using a coupling agent or by direct reaction with a more reactive acylating agent like an acyl chloride or alkyl chloroformate. google.comnih.gov For example, reaction with an acid chloride in an inert solvent like dichloromethane and in the presence of a base such as triethylamine yields the corresponding amide. google.com

Amine Derivatization: The primary amine can be converted into a secondary or tertiary amine. A common strategy involves an initial acylation to form an amide or a reaction with a chloroformate to form a carbamate. google.com These intermediates can then be reduced using a reducing agent like lithium aluminium hydride in an ethereal solvent such as tetrahydrofuran. google.com This two-step process effectively converts the primary amine into a secondary amine bearing the alkyl group from the original acyl or chloroformate reagent.

| Derivatization Strategy | Target Group | Reagents | Product Type | Example Reagents |

| N-Alkylation | Piperidine Nitrogen | Alkyl Halide + Base | N-Alkyl Piperidine | Bromoacetonitrile, 2-Iodoethanol |

| N-Acylation | Piperidine Nitrogen | Acyl Chloride/Anhydride + Base | N-Acyl Piperidine | Benzoyl chloride, Diphenylacetyl chloride |

| Amide Formation | Aminomethyl Group | Acyl Chloride/Carboxylic Acid | N-Substituted Amide | Propionyl chloride, Ethyl chloroformate |

| Amine Formation (via reduction) | Aminomethyl Group | 1. Acyl Chloride/Chloroformate 2. Reducing Agent | Secondary Amine | 1. Propionyl chloride 2. LiAlH₄ |

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group (-CH2OH) on the 4-(aminomethyl)-4-Piperidinemethanol scaffold is a prime target for derivatization through esterification and etherification. These reactions can significantly alter the compound's lipophilicity, metabolic stability, and ability to interact with biological targets.

Esterification: This process involves reacting the hydroxyl group with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. Given the presence of two amine groups (primary and secondary) in the molecule, which are also nucleophilic, a crucial first step is the selective protection of these amines to prevent unwanted side reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Once the amines are protected, the hydroxyl group can be esterified under various conditions.

Etherification: The formation of an ether linkage involves reacting the hydroxyl group with an alkyl halide or another suitable electrophile. The Williamson ether synthesis is a classic method where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Similar to esterification, prior protection of the amine groups is essential for achieving high yields and selectivity.

Below is a table summarizing these potential derivatization reactions on a protected version of the scaffold.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | 1. Di-tert-butyl dicarbonate (B1257347) (Boc)2, base 2. R-COCl, pyridine (B92270) | N,N'-di-Boc protected ester derivative |

| Etherification | 1. Di-tert-butyl dicarbonate (Boc)2, base 2. NaH, then R-Br | N,N'-di-Boc protected ether derivative |

Structural Modification and Scaffold Diversification Enabled by 4-(aminomethyl)-4-Piperidinemethanol

The piperidine ring is a prevalent scaffold in pharmaceuticals, and methods to modify this core structure are of great interest in drug discovery. nih.govthieme-connect.com Such modifications can lead to novel chemical entities with improved properties.

Ring System Modifications Adjacent to the Piperidine Core

Altering the carbocyclic or heterocyclic systems attached to the piperidine core can explore new chemical space and modulate biological activity. Strategies often involve multi-step synthetic sequences to build fused or spirocyclic systems.

Fused Ring Systems: One common approach is the intramolecular cyclization of a substituent attached to the piperidine ring. For example, a functionalized chain attached to the piperidine nitrogen could be designed to cyclize with another part of the molecule, forming a bicyclic system. Transition-metal-catalyzed "cut-and-sew" reactions have emerged as a powerful strategy for creating fused rings from cyclic ketones. nih.govacs.org

Spirocyclic Systems: Spirocycles, where two rings share a single atom, can be synthesized from piperidine derivatives. For instance, using a piperidone precursor, intramolecular reactions can lead to the formation of a second ring connected at a single carbon atom of the original piperidine.

These advanced strategies allow for significant three-dimensional diversification of the original scaffold, which can be critical for optimizing interactions with complex biological targets. thieme-connect.com

Installation of Diverse Substituents on the 4-(aminomethyl)-4-Piperidinemethanol Scaffold

The presence of three distinct functional groups (primary amine, secondary amine, primary alcohol) allows for the installation of a wide variety of substituents, enabling systematic exploration of structure-activity relationships (SAR). thieme-connect.com As discussed in section 3.2.3, the hydroxyl group can be readily converted to esters and ethers. The two amine groups offer additional, highly versatile handles for modification.

Selective functionalization is key. The secondary amine of the piperidine ring and the primary exocyclic amine have different steric environments and nucleophilicity, which can be exploited for selective reactions. Often, a protecting group strategy is employed where one amine is temporarily blocked while the other is modified.

N-Alkylation: Both the primary and secondary amines can undergo alkylation with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, which can alter hydrogen bonding capabilities and metabolic stability.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a common functional group in many therapeutic agents.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary amine, effectively adding a new substituent.

The table below outlines several strategies for installing diverse substituents on the scaffold's amine groups.

| Reaction Type | Target Site | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Piperidine Nitrogen | R-X, K2CO3 | Tertiary Amine |

| N-Acylation | Aminomethyl Group | R-COCl, Et3N (after protection of piperidine N) | Amide |

| N-Sulfonylation | Piperidine Nitrogen | R-SO2Cl, Pyridine | Sulfonamide |

| Reductive Amination | Aminomethyl Group | R-CHO, NaBH(OAc)3 | Secondary Amine |

These derivatization and diversification strategies highlight the versatility of the 4-(aminomethyl)-4-Piperidinemethanol scaffold as a starting point for creating diverse libraries of compounds for chemical and biological screening.

Applications of 4 Aminomethyl 4 Piperidinemethanol in Advanced Organic Synthesis

4-(aminomethyl)-4-Piperidinemethanol as a Chiral Auxiliary in Asymmetric Synthesis

A thorough search of the scientific literature reveals no documented instances of 4-(aminomethyl)-4-piperidinemethanol being used as a chiral auxiliary in asymmetric synthesis. This is fundamentally due to the molecule's structure; it is an achiral compound, possessing a plane of symmetry and lacking any stereogenic centers. For a compound to function as a chiral auxiliary, it must be chiral itself to influence the stereochemical outcome of a reaction.

While the synthesis of chiral piperidine (B6355638) derivatives is a significant area of research, and various chiral amines and alcohols are employed as auxiliaries, 4-(aminomethyl)-4-piperidinemethanol in its native form does not meet the structural requirements for this application. Furthermore, no studies were found detailing the synthesis of chiral derivatives of this specific compound for use in asymmetric induction.

Utilization of 4-(aminomethyl)-4-Piperidinemethanol in Heterocyclic Compound Synthesis

There is no specific research available that details the utilization of 4-(aminomethyl)-4-piperidinemethanol as a precursor or building block for the synthesis of other complex heterocyclic compounds. While the piperidine ring is a common scaffold in medicinal chemistry, and functionalized piperidines serve as key starting materials, the specific application of this di-functionalized piperidine (containing both an aminomethyl and a methanol (B129727) group at the 4-position) in creating new heterocyclic ring systems is not reported in the available literature. Research in this area tends to focus on simpler, commercially available piperidines.

Role of 4-(aminomethyl)-4-Piperidinemethanol as a Monomer in Polymer Chemistry Research

An extensive literature search did not yield any studies describing the use of 4-(aminomethyl)-4-piperidinemethanol as a monomer in polymer chemistry. The molecule possesses three reactive functional groups (a primary amine, a secondary amine, and a primary alcohol), which theoretically makes it a candidate for step-growth polymerization to form polyamides, polyethers, polyamines, or more complex polymer architectures. However, no published research was found that demonstrates its actual polymerization, characterizes the resulting polymers, or investigates their properties. Studies in this field typically involve other functionalized piperidines, but not this specific trifunctional compound.

Contributions of 4-(aminomethyl)-4-Piperidinemethanol to Supramolecular Chemistry Architectures

No scientific papers or research data were found concerning the role of 4-(aminomethyl)-4-piperidinemethanol in supramolecular chemistry. The molecule contains multiple hydrogen bond donor (N-H and O-H) and acceptor (N and O) sites, suggesting a potential for forming intricate hydrogen-bonded networks, which are fundamental to supramolecular assembly and crystal engineering. Despite this structural potential, there are no published studies on its crystal structure, self-assembly behavior, or its use as a building block for creating larger supramolecular architectures.

Ligand Design and Coordination Chemistry Involving 4 Aminomethyl 4 Piperidinemethanol

Chelation Properties of 4-(aminomethyl)-4-Piperidinemethanol

Chelation is the process by which a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The chelation properties of a ligand are dictated by the number and nature of its donor atoms, its flexibility, and the size of the chelate rings it forms upon coordination.

4-(aminomethyl)-4-piperidinemethanol possesses three potential donor atoms capable of coordinating with a metal center:

The nitrogen atom of the primary aminomethyl group (-CH₂NH₂).

The nitrogen atom of the secondary amine within the piperidine (B6355638) ring (-NH-).

The oxygen atom of the primary methanol (B129727) group (-CH₂OH).

The presence of these three donor sites, separated by a flexible alkyl framework, allows the molecule to function as a tridentate ligand. In this capacity, it can simultaneously bind to a single metal ion, forming two five-membered chelate rings. This N,N,O-donor set can coordinate with a wide range of transition metals.

The primary coordination modes for this ligand are anticipated to be as a chelating tridentate ligand. However, depending on the reaction conditions, metal-to-ligand ratio, and the nature of the metal ion, other coordination behaviors are possible, such as acting as a bridging ligand between two or more metal centers or coordinating in a bidentate fashion if one donor atom remains uncoordinated. Studies on the related compound, 4-(aminomethyl)piperidine (B1205859), have confirmed the strong donor capacity of its nitrogen atoms in forming charge-transfer complexes. nih.gov The addition of the hydroxyl group in 4-(aminomethyl)-4-piperidinemethanol introduces the third potential coordination site, enhancing its chelating ability.

Table 1: Potential Donor Atoms and Coordination Modes of 4-(aminomethyl)-4-piperidinemethanol

| Donor Atom | Type | Potential Coordination Role |

|---|---|---|

| Aminomethyl Nitrogen | Primary Amine (Lewis Base) | Primary coordination site |

| Piperidine Nitrogen | Secondary Amine (Lewis Base) | Primary coordination site |

| Methanol Oxygen | Primary Alcohol (Lewis Base) | Primary coordination site |

| Coordination Modes | ||

| Tridentate (κ³) | Chelating | Forms two 5-membered chelate rings with a single metal center. |

| Bidentate (κ²) | Chelating | One donor atom remains uncoordinated. |

| Monodentate (κ¹) | Terminal | Only one donor atom binds to the metal center. |

| Bridging | μ₂ or μ₃ | Ligand connects two or more metal centers. |

The formation of metal complexes with 4-(aminomethyl)-4-piperidinemethanol involves significant stereochemical considerations. The non-planar, flexible nature of the piperidine ring, which typically adopts a chair conformation, combined with the tridentate coordination, can lead to the formation of various stereoisomers. nih.gov

When a flexible tridentate ligand like 4-(aminomethyl)-4-piperidinemethanol coordinates to an octahedral metal center in a 2:1 ligand-to-metal ratio, two principal geometric isomers can be formed:

Meridional (mer) isomer : The three donor atoms of one ligand occupy three coordinating positions in a plane that bisects the octahedron, with one donor atom being trans to the other two.

Facial (fac) isomer : The three donor atoms of one ligand occupy the three vertices of one triangular face of the octahedron.

The formation of one isomer over the other is influenced by factors such as the steric bulk of the ligand, the electronic properties of the metal ion, and the potential for non-covalent interactions within the complex. irb.hr The flexible nature of the ligand's backbone allows it to adapt its conformation to accommodate the geometric preferences of the metal center. irb.hr

Metal-Organic Framework (MOF) Synthesis Utilizing 4-(aminomethyl)-4-Piperidinemethanol Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). nih.gov While the use of functionalized linkers is a common strategy to tune the properties of MOFs, specific research detailing the use of 4-(aminomethyl)-4-piperidinemethanol as a primary linker in MOF synthesis is not widely documented in the reviewed literature. researchgate.net

Theoretically, its trifunctional nature would allow it to act as a linker to connect metal nodes in a three-dimensional network. However, the flexibility of its aliphatic structure might pose challenges in achieving the high degree of crystallinity and porosity characteristic of well-defined MOFs, which often rely on more rigid linkers. rsc.org Research has shown that MOFs can be constructed using linkers with piperazine (B1678402) or pyridine (B92270) functionalities, indicating that saturated heterocyclic amines can be incorporated into MOF structures. researchgate.net This suggests that 4-(aminomethyl)-4-piperidinemethanol could potentially be used as a co-linker or a modifying agent to introduce functional amine and hydroxyl groups into the pores of a MOF, thereby enhancing properties like gas adsorption or catalytic activity. nih.govrsc.org

4-(aminomethyl)-4-Piperidinemethanol-Based Ligands in Catalysis Research

The development of metal complexes for catalysis is a major field of chemical research. Ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby controlling its catalytic activity and selectivity.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. Ruthenium complexes, in particular, have been extensively studied for their catalytic activity in a variety of organic transformations, including hydrogenation, transfer hydrogenation, and oxidation reactions. nih.govfrontiersin.orgrsc.org

While direct catalytic applications of 4-(aminomethyl)-4-piperidinemethanol complexes are not extensively reported, the N,N,O-donor set is analogous to other pincer-type ligands that form highly active and stable catalysts. For instance, ruthenium complexes bearing NNN tridentate ligands are active in the transfer hydrogenation of ketones. nih.gov It is plausible that a ruthenium complex of 4-(aminomethyl)-4-piperidinemethanol could exhibit similar catalytic activity. The secondary amine in the piperidine ring and the primary alcohol group could participate in metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle, for example, through proton transfer steps. rsc.org

Table 2: Potential Homogeneous Catalytic Applications for Metal Complexes of 4-(aminomethyl)-4-piperidinemethanol

| Catalytic Reaction | Plausible Metal Center | Role of Ligand |

|---|---|---|

| Transfer Hydrogenation of Ketones | Ruthenium (Ru), Iridium (Ir) | Stabilizes metal center, may facilitate proton transfer. |

| Acceptorless Dehydrogenation of Alcohols | Ruthenium (Ru) | Metal-ligand cooperation via N-H or O-H bonds. nih.gov |

| Olefin Polymerization | Titanium (Ti), Zirconium (Zr) | Controls stereochemistry and polymer properties. rsc.org |

| Oxidation of Alcohols | Ruthenium (Ru), Copper (Cu) | Tunes redox potential of the metal center. frontiersin.org |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and recycling. mdpi.com A common strategy for creating heterogeneous catalysts is to immobilize a homogeneous metal complex onto a solid support.

A metal complex of 4-(aminomethyl)-4-piperidinemethanol could be heterogenized through several methods. The primary amine or hydroxyl group could be used to covalently attach the complex to a support material like silica, alumina, or a polymer resin. researchgate.net For example, the ligand or its pre-formed metal complex could be grafted onto a polymer backbone. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system. cardiff.ac.uk While specific examples involving 4-(aminomethyl)-4-piperidinemethanol are not available, the principles have been demonstrated with other functionalized ligands, such as those supported on chitosan-grafted polymers. researchgate.net

Spectroscopic Characterization of 4-(aminomethyl)-4-Piperidinemethanol Metal Complexes

The characterization of metal complexes of 4-(aminomethyl)-4-piperidinemethanol would rely on a suite of spectroscopic techniques to elucidate the coordination environment of the metal ion, confirm the binding of the ligand, and understand the electronic structure of the resulting complex. The primary methods employed would include Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental tool for confirming the coordination of a ligand to a metal center by observing shifts in the vibrational frequencies of the ligand's functional groups upon complexation. For a ligand like 4-(aminomethyl)-4-piperidinemethanol, key vibrational bands would be monitored:

N-H Stretching and Bending Vibrations: The amino group (-NH₂) of the aminomethyl substituent would exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Upon coordination of the nitrogen atom to a metal ion, the electron density around the nitrogen changes, leading to a shift in these stretching frequencies, often to lower wavenumbers. Similarly, N-H bending vibrations would also be affected.

O-H Stretching Vibrations: The hydroxyl group (-OH) of the methanol substituent would show a broad O-H stretching band, usually around 3200-3600 cm⁻¹. Coordination of the oxygen atom to the metal would cause a noticeable shift in this band.

C-N and C-O Stretching Vibrations: The stretching vibrations of the C-N bond in the aminomethyl group and the C-O bond in the methanol group would also be sensitive to coordination. Changes in the positions of these bands in the complex's spectrum compared to the free ligand would provide evidence of complex formation.

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand's donor atoms (M-N and M-O) would give rise to new vibrational bands in the far-infrared region of the spectrum, typically below 600 cm⁻¹. The positions of these bands are dependent on the mass of the metal ion and the strength of the metal-ligand bonds.

A hypothetical data table illustrating expected IR spectral changes is presented below.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(N-H) | ~3400, ~3300 | Shift to lower frequency | Coordination of the amino group |

| ν(O-H) | ~3350 (broad) | Shift and/or sharpening | Coordination of the hydroxyl group |

| δ(N-H) | ~1600 | Shift in frequency | Involvement of amino group in binding |

| ν(C-N) | ~1100 | Shift in frequency | Confirmation of amino group coordination |

| ν(C-O) | ~1050 | Shift in frequency | Confirmation of hydroxyl group coordination |

| ν(M-N) | - | ~500-400 | Formation of a metal-nitrogen bond |

| ν(M-O) | - | ~400-300 | Formation of a metal-oxygen bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a metal complex and is particularly useful for studying complexes of transition metals. The spectra can reveal details about the geometry of the coordination sphere and the nature of the ligand field.

d-d Transitions: For transition metal complexes, the absorption of light in the visible region often corresponds to the promotion of electrons between d-orbitals that have been split in energy by the ligand field. The number, position, and intensity of these absorption bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Charge-Transfer Bands: More intense absorptions, often found in the ultraviolet region, can be attributed to charge-transfer (CT) transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The energy of these bands provides insight into the relative energies of the metal and ligand orbitals.

A hypothetical data table for the UV-Vis spectral data of a transition metal complex with 4-(aminomethyl)-4-piperidinemethanol is shown below.

| Metal Ion | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| M(II) | ~600 | Low | d-d transition |

| ~450 | Low | d-d transition | |

| ~280 | High | Charge-transfer band |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of diamagnetic metal complexes in solution. By comparing the NMR spectrum of the complex to that of the free ligand, one can deduce the binding sites of the ligand and obtain information about the symmetry of the complex.

¹H NMR: The proton NMR spectrum would show shifts in the resonances of the protons adjacent to the coordinating nitrogen and oxygen atoms. The protons of the aminomethyl group (-CH₂NH₂) and the hydroxymethyl group (-CH₂OH) would be particularly affected. The integration of the signals can confirm the stoichiometry of the ligand in the complex.

¹³C NMR: Similar to ¹H NMR, the carbon atoms directly bonded to the donor atoms, as well as other carbons in the piperidine ring, would experience a shift in their chemical shifts upon complexation.

For paramagnetic metal complexes, the NMR signals are often broadened and significantly shifted, which can make interpretation more complex but can also provide valuable information about the magnetic properties and structure of the complex.

A hypothetical table of ¹H NMR chemical shift changes is provided below.

| Proton | Free Ligand (δ, ppm) | Metal Complex (δ, ppm) | Δδ (ppm) | Interpretation |

| -CH₂NH₂ | ~2.7 | Shifted downfield | Positive | Proximity to the coordination site |

| -CH₂OH | ~3.5 | Shifted downfield | Positive | Proximity to the coordination site |

| Piperidine ring H | various | Shifted | Varies | Conformational changes upon complexation |

Computational and Theoretical Investigations of 4 Aminomethyl 4 Piperidinemethanol

Quantum Chemical Calculations on Electronic Structure of 4-(aminomethyl)-4-Piperidinemethanol

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics. wikipedia.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about the molecule's electronic state. wikipedia.orgnih.gov

For piperidine-based compounds, quantum chemical studies often focus on calculating key electronic descriptors. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net

Calculations also yield the distribution of electron density and the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. These maps are invaluable for identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents or biological receptors. nih.gov Furthermore, properties like dipole moment can be calculated to predict the molecule's polarity and solubility in various solvents. researchgate.net Studies on the related compound 4-piperidinemethanol (B45690) have utilized methods like B3LYP/6-31+G** to determine stable conformations and interpret vibrational spectra. researchgate.net

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution | Identifying regions for hydrogen bonding and other non-covalent interactions |

Molecular Dynamics Simulations of 4-(aminomethyl)-4-Piperidinemethanol in Solution and Interfaces

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. mdpi.com This technique is essential for understanding how molecules like 4-(aminomethyl)-4-piperidinemethanol behave in dynamic, realistic environments such as in aqueous solution or at biological interfaces.

An MD simulation can reveal the preferred conformations of 4-(aminomethyl)-4-piperidinemethanol in solution and the timescale of transitions between different shapes. It also provides insights into the solvation shell around the molecule, showing how solvent molecules (e.g., water) arrange themselves and form hydrogen bonds with the amine and hydroxyl functional groups. This information is critical for understanding the molecule's solubility and transport properties.

When studying interactions at interfaces, such as a cell membrane, MD simulations can model how the molecule approaches, binds to, and potentially permeates the interface. These simulations offer invaluable insights into the conformational stability and dynamic interactions within complex systems. mdpi.com Ab initio molecular dynamics (AIMD), where the forces are calculated using quantum chemistry methods, can also be employed for a more accurate description of the system's dynamics. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation

| Simulation Aspect | Description | Insights Gained for 4-(aminomethyl)-4-Piperidinemethanol |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system | Defines the interactions between atoms, crucial for accurate simulation |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent | Determines how the molecule interacts with its aqueous environment |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds) | Allows observation of conformational changes and binding events |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time | Assesses the structural stability of the molecule or a protein-ligand complex mdpi.com |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance from a reference particle | Characterizes the structure of the solvation shell around the molecule |

Docking Studies of 4-(aminomethyl)-4-Piperidinemethanol and its Derivatives with Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the atomic level.

For derivatives of 4-(aminomethyl)-4-piperidinemethanol, docking studies can identify potential binding modes within the active site of a target protein. These studies have been applied to similar piperidine-containing molecules to investigate their potential as inhibitors for various enzymes. For instance, docking studies on aminomethyl-piperidones have been used to explore their conformations in the active site of the dipeptidyl peptidase-IV (DPP-IV) protein. nih.gov In another study, derivatives were docked into the mycobacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) to rationalize their antimycobacterial activity. rsc.org The results of these simulations are often evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is vital for structure-activity relationship (SAR) studies, helping to explain why certain derivatives are more potent than others and guiding the design of new compounds with improved affinity and selectivity. rsc.org

Table 3: Example Findings from a Docking Study of a Piperidine (B6355638) Derivative

| Research Target | Ligand Information | Key Findings | Reference |

|---|---|---|---|

| Mycobacterial FabH | Aminothiazole derivative with piperidine moiety | Identified two distinct binding modes near the catalytic site. Highlighted the importance of the carboxamide linker for forming stabilizing H-bonds. | rsc.org |

| DPP-IV Protein | Series of aminomethyl-piperidones | Determined the best conformations of molecules in the active site to derive descriptors for QSAR models. | nih.gov |

| HDM2 | Piperidine-derived compounds | Identified top-scoring molecules with binding energies of -6.639 and -6.305 kcal/mol as potential inhibitors. | researchgate.net |

Prediction of Reactivity and Selectivity in 4-(aminomethyl)-4-Piperidinemethanol Derivatization

Computational methods are highly effective in predicting the chemical reactivity of molecules and the selectivity of their reactions. For 4-(aminomethyl)-4-piperidinemethanol, which has multiple reactive sites (the primary amine, the secondary amine in the ring, and the hydroxyl group), predicting where a derivatization reaction will occur is crucial for synthetic planning.

Frontier Molecular Orbital (FMO) theory is a key tool for this purpose. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For example, the atom with the largest coefficient in the HOMO is often the most susceptible to attack by an electrophile.

Molecular Electrostatic Potential (MEP) maps provide a complementary view. The most negative potential regions (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the lone pair electrons on nitrogen and oxygen atoms. Conversely, regions of positive potential (blue) are susceptible to nucleophilic attack. Quantum chemical calculations on piperidine derivatives have been used to identify nucleophilic reaction sites based on atomic charges. researchgate.net By analyzing these computational outputs, chemists can predict the regioselectivity of derivatization reactions, such as acylation or alkylation, and design synthetic routes to obtain the desired product with high yield.

Table 4: Computational Predictors of Chemical Reactivity

| Computational Method | Output | Interpretation for Derivatization |

|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | Location of HOMO and LUMO | Predicts the most likely sites for electrophilic and nucleophilic attack |

| Molecular Electrostatic Potential (MEP) | Map of electrostatic potential on the molecular surface | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions nih.gov |

| Calculated Atomic Charges | Partial charge on each atom | Quantifies the electron density at each atom, indicating potential reactive sites researchgate.net |

Advanced Analytical Methodologies for 4 Aminomethyl 4 Piperidinemethanol in Research Contexts

Spectroscopic Techniques for Structural Elucidation of 4-(aminomethyl)-4-Piperidinemethanol Derivatives (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the connectivity, mass, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(aminomethyl)-4-piperidinemethanol, both ¹H and ¹³C NMR would provide definitive structural information. While specific spectral data for this exact compound is not widely published, a predictive analysis can be made based on closely related structures like 4-(aminomethyl)piperidine (B1205859). chemicalbook.com

In a ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would appear as complex multiplets. The protons of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups would likely appear as distinct singlets or doublets, depending on coupling to adjacent protons. The labile protons of the NH₂, OH, and ring NH groups would be observable and could be confirmed by D₂O exchange.

¹³C NMR spectroscopy would be expected to show distinct signals for each carbon atom in the molecule. The key diagnostic signal would be the quaternary carbon at the C4 position, which would appear at a characteristic chemical shift. The carbons of the -CH₂NH₂ and -CH₂OH groups would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(aminomethyl)-4-Piperidinemethanol

This table is predictive and based on data from analogous structures.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Piperidine Ring CH₂ | Axial & Equatorial | 1.3 - 1.8 (m), 2.5 - 3.1 (m) | ~45 |

| C4-CH₂-NH₂ | Methylene | ~2.6 (s) | ~50 |

| C4-CH₂-OH | Methylene | ~3.5 (s) | ~65 |

| C4 | Quaternary | - | ~40 |

| NH (ring) | Amine | Variable (broad) | - |

| NH₂ (primary) | Amine | Variable (broad) | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 4-(aminomethyl)-4-piperidinemethanol (M.W. 144.22 g/mol ), an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern would likely involve the loss of key functional groups, providing further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the aminomethyl radical (•CH₂NH₂) resulting in a fragment at m/z 114, or the loss of the hydroxymethyl radical (•CH₂OH) leading to a fragment at m/z 113.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. compoundchem.com The IR spectrum of 4-(aminomethyl)-4-piperidinemethanol would display several characteristic absorption bands confirming its structure. Detailed spectral interpretations of related compounds like 4-piperidinemethanol (B45690) and 4-(aminomethyl)piperidine have been reported, providing a strong basis for analysis. researchgate.netnih.govnist.gov

Key expected vibrational bands include a broad peak in the 3200-3500 cm⁻¹ region corresponding to the O-H stretching of the alcohol and N-H stretching of the two amine groups. The C-H stretching of the alkyl groups would appear just below 3000 cm⁻¹. The N-H bending vibration of the primary amine would be visible around 1600 cm⁻¹, and the C-O stretching of the primary alcohol would produce a strong band in the 1000-1100 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for 4-(aminomethyl)-4-Piperidinemethanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3500 | Strong, Broad |

| N-H (Amine) | Stretch | 3200 - 3500 | Medium, Broad |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |

| N-H (Primary Amine) | Bend (Scissoring) | 1590 - 1650 | Medium |

Chromatographic Methods for Purity Assessment and Separation of 4-(aminomethyl)-4-Piperidinemethanol (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. Due to its high polarity and lack of a strong UV chromophore, 4-(aminomethyl)-4-piperidinemethanol presents challenges for traditional reversed-phase HPLC with UV detection. google.com However, several strategies can be employed.

One approach is derivatization, where the amine groups are reacted with a UV-active agent (e.g., benzoyl chloride) to allow for sensitive UV detection. google.com Alternatively, universal detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be used. helixchrom.comresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable mode of separation for such a polar analyte. A reversed-phase method coupled with a mass spectrometer (LC-MS) would be a powerful tool for both purity assessment and identification of trace impurities.

Table 3: Exemplar HPLC-MS Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | ESI-MS (Positive Ion Mode) |

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of 4-(aminomethyl)-4-piperidinemethanol by GC is difficult due to its low volatility and the presence of polar -OH and -NH groups, which can cause peak tailing and poor chromatographic performance on standard columns. oup.com

To overcome these issues, derivatization is typically required to convert the polar functional groups into less polar, more volatile moieties. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). oup.com After derivatization, the compound can be analyzed effectively by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

X-ray Crystallography of 4-(aminomethyl)-4-Piperidinemethanol and its Complexes

While a crystal structure for 4-(aminomethyl)-4-piperidinemethanol is not currently available in public databases, analysis of the parent piperidine ring and its derivatives provides a strong indication of its expected solid-state structure. iucr.orgresearchgate.net The piperidine ring is known to adopt a stable chair conformation to minimize steric and torsional strain. iucr.org In the case of 4-(aminomethyl)-4-piperidinemethanol, it is highly probable that both the aminomethyl and hydroxymethyl substituents at the C4 position would occupy equatorial positions to minimize steric hindrance.

A key feature of the crystal structure would be an extensive network of intermolecular hydrogen bonds. The hydrogen bond donors (the alcohol -OH, the primary amine -NH₂, and the secondary ring -NH) would interact with hydrogen bond acceptors on neighboring molecules, creating a stable, three-dimensional crystalline lattice. Analysis of complexes formed between piperidine-based ligands and metal ions has also been performed using X-ray crystallography, revealing details of coordination geometries and ligand conformations. rsc.org

Table 4: Representative Crystallographic Data for the Parent Piperidine Structure

Data obtained at 150 K. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₁N |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.771 (3) |

| b (Å) | 10.966 (3) |

| c (Å) | 10.231 (3) |

| Volume (ų) | 1095.3 (5) |

| Z (Molecules per unit cell) | 8 |

Historical Perspective and Evolution of Research on 4 Aminomethyl 4 Piperidinemethanol

Early Discoveries and Initial Synthesis Reports

The precise first synthesis of 4-(aminomethyl)-4-piperidinemethanol is not prominently documented in readily available historical chemical literature. Its emergence is likely intertwined with the broader exploration of 4,4-disubstituted piperidines, a class of compounds that gained significant interest in the mid-20th century for their potential pharmacological applications. Early synthetic strategies for related 4-substituted piperidines often involved multi-step sequences starting from more readily available piperidine (B6355638) precursors.

Initial synthetic approaches to similar 4,4-disubstituted piperidines often began with a Dieckmann condensation of diesters to form a piperidone ring, followed by functional group manipulations at the 4-position. Another common strategy involved the use of 4-piperidone (B1582916) as a key intermediate, which could then be subjected to various reactions to introduce substituents at the 4-position. The synthesis of a geminal amino-methyl and hydroxymethyl group, as seen in 4-(aminomethyl)-4-piperidinemethanol, would have presented a unique synthetic challenge, likely requiring the use of protecting group strategies to selectively modify a dinitrile or a cyano-ester precursor at the 4-position. While a definitive "discovery" paper for this specific compound is elusive, its existence as a chemical entity would have been made possible by the foundational work in piperidine chemistry established throughout the 20th century.

Evolution of Research Foci on 4-(aminomethyl)-4-Piperidinemethanol Over Time

The research interest in 4-(aminomethyl)-4-piperidinemethanol has largely been driven by its utility as a versatile scaffold in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The evolution of its research foci can be broadly categorized into distinct phases:

Early Phase: Foundational Building Block

In its initial phase of use, 4-(aminomethyl)-4-piperidinemethanol was primarily valued as a bifunctional building block. The presence of both a primary amine and a primary alcohol on a rigid piperidine core offered synthetic chemists a platform to introduce diverse functionalities. The amine group could be readily acylated, alkylated, or used in reductive amination reactions, while the alcohol could be esterified, etherified, or oxidized. This dual reactivity allowed for the construction of a wide range of derivatives with potential applications in various fields.

Mid-Phase: Exploration in Medicinal Chemistry

As the field of medicinal chemistry advanced, so did the interest in piperidine-containing compounds. The piperidine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Research began to focus on incorporating the 4-(aminomethyl)-4-piperidinemethanol scaffold into molecules targeting specific biological pathways. Its rigid structure was seen as a way to control the spatial orientation of appended pharmacophores, potentially leading to increased potency and selectivity for their respective biological targets. For instance, derivatives have been explored for their potential as receptor antagonists and enzyme inhibitors.

Recent Trends: Sophisticated Scaffolding and Combinatorial Chemistry

In more recent years, with the advent of high-throughput screening and combinatorial chemistry, 4-(aminomethyl)-4-piperidinemethanol has found renewed utility. Its bifunctional nature makes it an ideal starting material for the creation of diverse chemical libraries. By systematically modifying the amine and alcohol functionalities with a wide range of building blocks, researchers can rapidly generate a large number of distinct compounds for biological screening. This has accelerated the drug discovery process and has led to the identification of novel compounds with promising therapeutic potential. The focus has shifted from its use as a simple linker to a more sophisticated scaffold for creating three-dimensional molecular architectures.

Key Methodological Advancements Driving 4-(aminomethyl)-4-Piperidinemethanol Research

The research landscape of 4-(aminomethyl)-4-piperidinemethanol has been significantly shaped by advancements in synthetic and analytical methodologies. These advancements have not only facilitated its synthesis but have also enabled a deeper understanding of its properties and applications.

Advancements in Synthesis:

The synthesis of 4,4-disubstituted piperidines, including 4-(aminomethyl)-4-piperidinemethanol, has benefited from the development of more efficient and stereoselective synthetic methods. Key advancements include:

Modern Cyclization Strategies: The development of novel cyclization reactions has provided more direct routes to the piperidine core, often with better control over stereochemistry.

Catalytic Methods: The use of transition metal catalysis has revolutionized organic synthesis. Catalytic hydrogenation and reductive amination methods have become more efficient and selective, facilitating the final steps in the synthesis of this compound and its derivatives.

Protecting Group Chemistry: Advances in protecting group chemistry have been crucial for the selective functionalization of the amine and alcohol groups. The development of orthogonal protecting groups has allowed for the independent manipulation of these two functional centers.

Advancements in Analytical Techniques:

The characterization and analysis of 4-(aminomethyl)-4-piperidinemethanol and its derivatives have been greatly enhanced by modern analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of higher field magnets and multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) has been instrumental in the unambiguous structural elucidation of complex piperidine derivatives. 2D NMR, in particular, allows for the detailed mapping of proton and carbon connectivities, confirming the structure of newly synthesized compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight information, confirming the elemental composition of the compound. Tandem mass spectrometry (MS/MS) is a powerful tool for structural analysis, providing information about the fragmentation patterns of the molecule, which can be used to deduce its structure.

Chromatography: Advances in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), have been essential for the purification and analysis of 4-(aminomethyl)-4-piperidinemethanol and its derivatives. Chiral chromatography has been particularly important for the separation of enantiomers of chiral derivatives, which is crucial for pharmacological studies.

These methodological advancements have collectively provided the tools necessary to synthesize, purify, and characterize 4-(aminomethyl)-4-piperidinemethanol and its derivatives with high efficiency and accuracy, thereby fueling its continued exploration in various scientific disciplines.

Future Directions and Emerging Research Avenues for 4 Aminomethyl 4 Piperidinemethanol

Integration of 4-(aminomethyl)-4-Piperidinemethanol into Advanced Materials Science

The distinct architecture of 4-(aminomethyl)-4-Piperidinemethanol, possessing a primary amine, a secondary amine within the piperidine (B6355638) ring, and a hydroxyl group, offers multiple reactive sites for polymerization and material functionalization. This trifunctionality is a key attribute for creating complex, three-dimensional polymer networks and novel functional materials.

Researchers are exploring related compounds like 4-Piperidinemethanol (B45690) for the creation of new polymers, coatings, and adhesives. chemimpex.com Similarly, 4-(Aminomethyl)piperidine (B1205859) has been identified as a trifunctional amine suitable for preparing linear poly(amido amine)s, which can self-assemble into micelles for applications such as controlled drug delivery. chemicalbook.com It also serves as a linker in the synthesis of dendron-OMS (Octa(3-aminopropyl)silsesquioxane) hybrids. chemicalbook.com